2-Methyl-5-nitrophenol

Catalog No.
S704755
CAS No.
5428-54-6
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitrophenol

CAS Number

5428-54-6

Product Name

2-Methyl-5-nitrophenol

IUPAC Name

2-methyl-5-nitrophenol

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3

InChI Key

UMFDLIXUUJMPSI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])O

solubility

0.01 M

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])O

The exact mass of the compound 2-Methyl-5-nitrophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50664. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-5-nitrophenol (also known as 5-nitro-o-cresol) is a highly crystalline, nitro-substituted phenolic intermediate essential for the scalable synthesis of pharmaceuticals, agrochemicals, and advanced dyes. Characterized by a precise regiochemical substitution pattern—a methyl group at the 2-position and a nitro group at the 5-position—it exhibits a melting point of 118–121 °C in high-purity grades and a predicted pKa of 8.68 . This compound is primarily procured as a regiocontrolled building block for targeted electrophilic aromatic substitutions, such as Duff formylations, or for direct downstream catalytic reduction to 2-methyl-5-aminophenol, where its specific steric environment prevents unwanted branching and side reactions.

Substituting 2-methyl-5-nitrophenol with generic nitrophenols (e.g., 4-nitrophenol) or alternative methylnitrophenol isomers compromises both processability and reaction regioselectivity. The specific presence of the 2-methyl group sterically blocks the ortho position, directing subsequent electrophilic attacks exclusively to the desired available sites without generating complex isomeric mixtures [1]. Furthermore, its unique pKa of 8.68 significantly alters its solubility and extraction profile in pH-dependent biphasic systems compared to unmethylated analogs (pKa ~7.15), meaning that generic substitutions will lead to phase-separation failures, reduced extraction efficiencies, and the need for costly chromatographic purification in industrial workflows .

Acid Dissociation Profile for pH-Dependent Extraction

The acid dissociation constant of a phenolic intermediate dictates its behavior during aqueous workups and biphasic reactions. 2-Methyl-5-nitrophenol possesses a predicted pKa of 8.68, which is significantly higher than that of unmethylated 4-nitrophenol (pKa ~7.15) and lower than unsubstituted phenol (pKa ~10) . This intermediate acidity allows for selective deprotonation and extraction using milder alkaline buffers without co-extracting weaker phenolic impurities.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data8.68 ± 0.19
Comparator Or Baseline4-nitrophenol (~7.15) and phenol (~10)
Quantified Difference~1.5 pH unit shift compared to 4-nitrophenol
ConditionsAqueous solution, standard temperature

Enables selective aqueous extraction and phase separation using mild buffers, reducing the need for harsh pH adjustments during large-scale purification.

Thermal Stability and Solid-State Handling

The thermal properties of chemical intermediates directly impact their storage, handling, and purification via recrystallization. High-purity 2-methyl-5-nitrophenol exhibits a melting point of 118–121 °C. In stark contrast, its un-nitrated parent compound, o-cresol, melts at a near-ambient 30–32 °C, often presenting as a difficult-to-handle semi-solid or liquid in industrial settings. The elevated melting point of 2-methyl-5-nitrophenol ensures it remains a stable, free-flowing crystalline solid.

Evidence DimensionMelting point
Target Compound Data118–121 °C
Comparator Or Baselineo-cresol (30–32 °C)
Quantified Difference>85 °C increase in melting point
ConditionsStandard atmospheric pressure

Ensures the material can be handled as a free-flowing powder and easily purified via standard recrystallization, avoiding the complex liquid-handling required for cresols.

Regiocontrol in Electrophilic Aromatic Substitution (Duff Formylation)

In the synthesis of complex pharmaceutical cores, the starting material must direct reactions to specific positions. When subjected to Duff formylation with hexamethylenetetramine (HMTA) in trifluoroacetic acid, 2-methyl-5-nitrophenol yields the target aldehyde at 70% with zero detected branched side products [1]. Generic nitrophenols lacking the 2-methyl steric block are prone to multi-site formylation, yielding complex mixtures that drastically reduce the isolated yield of the desired regioisomer.

Evidence DimensionRegioselective formylation yield and purity
Target Compound Data70% yield, 0% branched side products
Comparator Or BaselineUnsubstituted nitrophenols (prone to multi-site substitution)
Quantified DifferenceComplete suppression of branched isomers
ConditionsHMTA in CF3COOH at 90 °C for 12 h

Eliminates the need for expensive and time-consuming chromatographic separation of isomers in downstream pharmaceutical manufacturing.

Streamlined Precursor Pathway for Aminophenol Derivatives

2-Methyl-5-nitrophenol serves as a direct precursor for the synthesis of 2-methyl-5-aminophenol via a single-step catalytic reduction. Alternative procurement strategies utilizing 3-chloro-4-methylnitrobenzene require a multi-step process involving harsh nucleophilic substitution with strong bases followed by high-pressure hydrogenation (0.7-1.0 MPa) [1]. Procuring 2-methyl-5-nitrophenol bypasses the nucleophilic substitution step entirely, significantly reducing solvent waste and equipment pressure requirements.

Evidence DimensionSynthetic steps to 2-methyl-5-aminophenol
Target Compound Data1 step (direct catalytic reduction)
Comparator Or Baseline3-chloro-4-methylnitrobenzene (2 steps: strong base substitution + hydrogenation)
Quantified DifferenceElimination of 1 reaction step and harsh alkaline conditions
ConditionsIndustrial scale synthesis of aminophenols

Procuring this exact compound lowers total manufacturing costs for aminophenol derivatives by reducing reactor time and eliminating high-pressure alkaline steps.

Precursor for Advanced Dye and Resin Intermediates

Due to its streamlined reduction profile, 2-methyl-5-nitrophenol is the optimal starting material for manufacturing 2-methyl-5-aminophenol. Its use bypasses the multi-step, high-pressure alkaline substitution required when starting from chlorinated nitrobenzenes, making it ideal for scalable industrial production of dyes, pigments, and synthetic resins [1].

Regiocontrolled Synthesis of Pharmaceutical Alkaloids

The specific steric blocking provided by the 2-methyl group makes this compound indispensable for the synthesis of complex pharmaceutical cores, such as (+)-aniduquinolone A. It ensures high-yield, regioselective formylation without the formation of branched side products, which is critical for maintaining purity in active pharmaceutical ingredient (API) development [2].

pH-Dependent Biphasic Extraction Workflows

With a pKa of 8.68, 2-methyl-5-nitrophenol is perfectly suited for processes requiring precise liquid-liquid extraction. It can be selectively deprotonated and separated from weaker phenolic impurities using mild alkaline buffers, making it a preferred intermediate in complex multi-step organic syntheses where harsh pH adjustments would degrade sensitive functional groups.

XLogP3

1.8

LogP

2.47 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5428-54-6

Wikipedia

2-Methyl-5-nitrophenol

Biological Half Life

0.06 Days

General Manufacturing Information

Phenol, 2-methyl-5-nitro-: INACTIVE

Dates

Last modified: 08-15-2023

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